molecular formula C12H15NO B2354515 1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine CAS No. 1038709-93-1

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine

Cat. No.: B2354515
CAS No.: 1038709-93-1
M. Wt: 189.258
InChI Key: UXXIDXQZKJWBET-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine (IUPAC name) is a synthetic arylalkylamine featuring a benzofuran moiety linked to a 2-methylpropan-1-amine group. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of 189.24 g/mol . The compound, also known as 2-MAPB, has been structurally confirmed via NMR, GC-MS, and FTIR-ATR analyses, revealing a planar benzofuran system and a methyl-substituted amine side chain .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8,12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXIDXQZKJWBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, nitro compounds, and hydroxyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell proliferation pathways. For instance, studies have demonstrated its effectiveness against prostate cancer (PC3) and colon cancer (SW620) cell lines .
  • Neuropharmacology : The compound has been investigated for its interaction with neurotransmitter systems, specifically its binding profiles related to serotonin receptors. This interaction may suggest potential applications in treating mood disorders or neurodegenerative diseases .

The benzofuran moiety contributes to a range of biological activities:

  • Antioxidant Properties : Compounds containing benzofuran structures have been noted for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for developing treatments for chronic inflammatory conditions .

Toxicological Studies

Recent studies have focused on the toxicological profiles of benzofuran derivatives, including this compound. These investigations are essential for understanding safety profiles and potential side effects when used in therapeutic contexts. Reports indicate that while some analogs show promise, they also present risks of cytotoxicity at certain concentrations .

Case Study 1: Anticancer Efficacy

In a study published in International Journal of Molecular Sciences, researchers synthesized several derivatives of benzofuran compounds and tested their efficacy against various cancer cell lines. The results showed that this compound exhibited significant cytotoxic effects on K562 (chronic myelogenous leukemia) and Caki 1 (human kidney cancer) cells, demonstrating its potential as an anticancer agent .

Case Study 2: Neurochemical Binding Profiles

A study examining the neurochemical binding profiles of benzofuran analogs revealed that this compound interacts with serotonin receptors, suggesting its potential role in modulating mood and behavior. This study provides insights into the mechanisms through which this compound could be leveraged in neuropharmacological applications .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between 2-MAPB and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities
2-MAPB Benzofuran 2-methylpropan-1-amine C₁₂H₁₅NO 189.24 Planar benzofuran; HCl salt form
1-(5-Methoxybenzofuran-3-yl)propan-2-amine Benzofuran 5-methoxy, 2-aminopropane C₁₁H₁₅NO₂ 205.25 Methoxy group enhances lipophilicity
1-(Furan-2-yl)-2-methylpropan-1-amine Furan 2-methylpropan-1-amine C₈H₁₃NO 139.20 Simpler furan ring; lower molecular weight
(1R)-1-(Benzofuran-2-yl)-2,2-dimethylpropan-1-amine Benzofuran 2,2-dimethylpropan-1-amine C₁₃H₁₇NO 203.28 Increased steric hindrance; chiral center
1-(4-Bromophenyl)-2-methylpropan-1-amine Phenyl 4-bromo, 2-methylpropan-1-amine C₁₀H₁₄BrN 228.13 Bromophenyl group alters electronic properties

Pharmacological and Functional Comparisons

  • Benzofuran vs. Benzofuran derivatives (e.g., 3a-3j in ) exhibit moderate antimicrobial activity, suggesting 2-MAPB may share similar properties .
  • The 2,2-dimethyl substituent in (1R)-1-(Benzofuran-2-yl)-2,2-dimethylpropan-1-amine introduces steric hindrance, which may reduce metabolic degradation but limit receptor affinity .
  • PPAP’s mechanism involves catecholamine uptake inhibition without monoamine oxidase (MAO) inhibition , a profile that 2-MAPB may emulate due to its amine side chain.

Analytical Characterization

2-MAPB’s structure was confirmed using advanced NMR techniques (1H–13C HMBC, NOESY), which are standard for verifying arylalkylamines . Similar methods apply to analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride ().

Biological Activity

1-(1-Benzofuran-2-yl)-2-methylpropan-1-amine, a compound featuring a benzofuran moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H15NC_{12}H_{15}N with a molar mass of approximately 189.25 g/mol. Its unique structure allows for interactions with various biological targets, which is pivotal for its activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have shown moderate effectiveness against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
  • Cytotoxicity and Apoptosis : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, it induces apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and the activation of caspases .
Cell Line IC50 (µM) Mechanism
K5625.0Apoptosis via ROS generation
HL-600.1Induction of intrinsic cell death pathway
HeLa>100Non-toxic at therapeutic concentrations

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular proliferation pathways, leading to reduced viability in cancer cells.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial dysfunction and activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Case Studies

A series of studies have explored the biological activity of benzofuran derivatives, including this compound:

  • Anticancer Activity : In a study evaluating various benzofuran derivatives, this compound was found to induce significant cytotoxicity in K562 cells with an IC50 value of 5.0 µM. The mechanism involved ROS generation and subsequent apoptosis .
  • Antimicrobial Efficacy : The compound showed promising results against several bacterial strains, particularly Gram-positive bacteria. Its MIC values indicate moderate effectiveness, suggesting potential for further development as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Modifications to the benzofuran structure have been shown to enhance biological activity. For instance, brominated derivatives exhibited increased cytotoxicity compared to their non-brominated counterparts .

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